molecular formula C19H20N4O3 B2972770 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941982-74-7

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2972770
CAS RN: 941982-74-7
M. Wt: 352.394
InChI Key: PPVPLCGPFOCYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as OPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. OPPO is a small molecule inhibitor that selectively targets the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the activation of STAT3, which is known to be involved in various cellular processes such as cell proliferation, differentiation, and survival.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its potential as an antimicrobial agent. In particular, derivatives of this compound have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae , with minimum inhibitory concentrations (MICs) comparable to that of ciprofloxacin . This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.

Larvicidal Activity

Research indicates that certain imidazole derivatives of the compound exhibit significant larvicidal properties. One study demonstrated that these derivatives could be more effective than permethrin, a commonly used insecticide, in targeting Culex quinquefasciatus larvae . This points to its application in controlling mosquito populations and preventing vector-borne diseases.

Antifungal Applications

Some derivatives have been found to be more effective than clotrimazole, a commercial antifungal drug, in inhibiting the growth of Candida albicans . This highlights the compound’s potential in the treatment of fungal infections and as a lead molecule for developing new antifungal agents.

Molecular Docking Studies

The compound and its derivatives have been subjected to molecular docking studies to assess their binding affinities with various proteins. For instance, one derivative showed a higher binding affinity for the 1BDD protein than ciprofloxacin, suggesting a strong potential for drug development .

Drug Development Intermediate

The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development. It has been used in the preparation of novel polymorphs and intermediates for pharmaceutical applications .

properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVPLCGPFOCYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

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